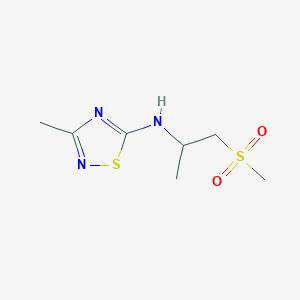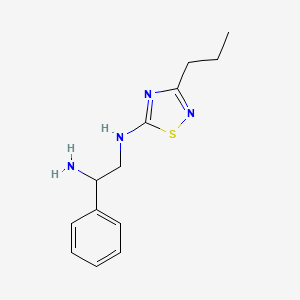
3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine has also been studied for its potential effects on other biological processes. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the levels of oxidative stress markers in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine in lab experiments is its relatively simple synthesis method. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is its use in combination with other compounds for the treatment of cancer. Further studies are also needed to investigate its toxicity and pharmacokinetics in order to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine can be achieved through a multi-step process. The starting material is 2-chloro-N-(1-morpholin-4-ylpropan-2-yl)acetamide, which is reacted with sodium azide to form 2-azido-N-(1-morpholin-4-ylpropan-2-yl)acetamide. This intermediate is then reacted with tert-butyl isocyanate to form 3-tert-butyl-1,2,4-thiadiazol-5-amine. Finally, the product is treated with hydrogen chloride gas in the presence of morpholine to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic properties in various scientific research fields. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the levels of inflammatory markers in animal models.
Eigenschaften
IUPAC Name |
3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4OS/c1-10(9-17-5-7-18-8-6-17)14-12-15-11(16-19-12)13(2,3)4/h10H,5-9H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPGAZCCBRVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC(=NS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)